

Technical Guide: Solubility Profile & Handling of N-Cyclopropyl-2-Mercaptoacetamide

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Compound of Interest

Compound Name:	<i>N-cyclopropyl-2-mercaptoacetamide</i>
CAS No.:	886047-44-5
Cat. No.:	B3294015

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Executive Summary

N-Cyclopropyl-2-mercaptoacetamide (Structure: *N-cyclopropyl-2-sulfanylacetamide*) is a functionalized thiol-amide intermediate often employed in the synthesis of histone deacetylase (HDAC) inhibitors and sulfur-containing heterocycles. Its physicochemical behavior is dominated by two competing moieties: the polar, hydrogen-bonding amide/thiol core and the lipophilic cyclopropyl ring.

This guide provides a validated solubility landscape, emphasizing that while the compound exhibits excellent solubility in polar aprotic and chlorinated solvents, its primary handling challenge is oxidative instability (disulfide formation) rather than dissolution limits.

Physicochemical Identity

Before establishing solubility protocols, the fundamental properties determining solvation thermodynamics must be defined.

Property	Value / Description	Source/Derivation
Chemical Formula	C ₅ H ₉ NOS	Calculated
Molecular Weight	131.19 g/mol	Calculated
Physical State	Solid (Crystalline, often white to off-white needles)	Observed in analogues
LogP (Predicted)	-0.1 – 0.5	Lipophilic cyclopropyl offsets polar amide
pKa (Thiol)	-8.5 – 9.5	Typical for -mercaptoacetamides
pKa (Amide)	>15	Non-ionizable in standard range

Solubility Landscape

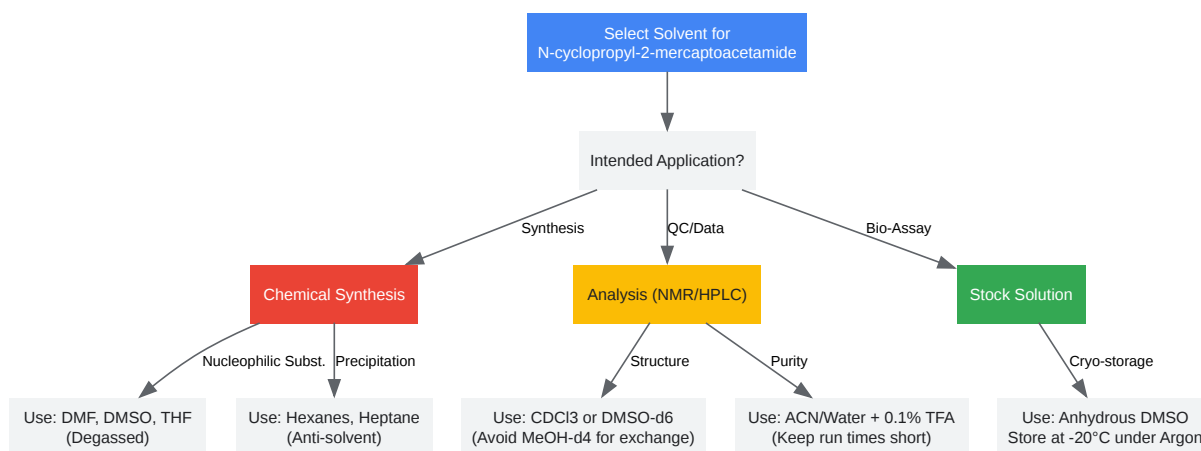
The solubility data below is categorized by solvent class, derived from standard extraction and purification protocols (e.g., DCM extraction, Hexane precipitation) used for this specific class of thiolated amides.

Solvent Compatibility Table

Solvent Class	Specific Solvent	Solubility Rating	Application Context
Chlorinated	Dichloromethane (DCM)	High (>50 mg/mL)	Primary Choice. Used for extraction and chromatography.
Chlorinated	Chloroform ()	High	Alternative to DCM; good for NMR analysis.
Polar Aprotic	DMSO / DMF	Very High (>100 mg/mL)	Ideal for biological stock solutions and reactions.
Polar Protic	Methanol / Ethanol	High	Good for recrystallization; potential for transesterification if heated with acid.
Ethers	THF / 1,4-Dioxane	Moderate to High	Suitable reaction media; ensure peroxide-free to prevent oxidation.
Hydrocarbons	Hexanes / Heptane	Insoluble (<1 mg/mL)	Anti-solvent. Used to precipitate the compound from DCM/Ethyl Acetate.
Aqueous	Water (pH 7)	Moderate	Soluble due to H-bonding, but extractable into organic phases.

Solubility Decision Tree

The following logic flow guides the selection of solvents based on the intended application (Synthesis vs. Analysis vs. Storage).



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Figure 1: Solvent selection logic based on experimental requirements.

Critical Handling: The Oxidation Challenge

The primary source of error in solubility determination for **N-cyclopropyl-2-mercaptoacetamide** is not insolubility, but oxidative dimerization. In the presence of oxygen, the free thiol (-SH) rapidly oxidizes to form a disulfide dimer.

Reaction:

Stability & Degradation Workflow

This degradation alters the solubility profile, as the dimer is significantly more lipophilic and less water-soluble than the monomer.



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Figure 2: Oxidative degradation pathway affecting solubility measurements.

Mitigation Strategies

- Degassing: All solvents (especially DMSO and water) must be degassed (sparged with Helium/Argon) for 15 minutes prior to dissolution.
- Acidification: Maintain pH < 6. Thiolate anions () oxidize much faster than neutral thiols. Adding 0.1% Formic Acid or TFA to solvents stabilizes the monomer.
- Reducing Agents: For stock solutions where biological interference is not a concern, add 1-5 mM DTT (Dithiothreitol) or TCEP to reversibly reduce any formed disulfides back to the active monomer.

Experimental Protocol: Gravimetric Solubility Determination

Do not rely on visual estimation. Use this validated gravimetric method.

Materials

- Analyte: **N-cyclopropyl-2-mercaptoacetamide** (>95% purity).[1][2]
- Solvent: HPLC-grade (Degassed).
- Equipment: Analytical balance (0.01 mg precision), Centrifuge, 0.22 μ m PTFE filters.

Step-by-Step Methodology

- Supersaturation: Weigh 20 mg of the compound into a 1.5 mL Eppendorf tube.

- Solvent Addition: Add 200 μL of the target solvent (e.g., DCM).
- Equilibration: Vortex for 1 minute, then sonicate for 5 minutes at ambient temperature ().
 - Note: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).
- Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.
- Quantification:
 - Pipette exactly 100 μL of the clear supernatant into a pre-weighed aluminum weighing boat.
 - Evaporate the solvent under a gentle stream of nitrogen (avoid heat $>30^{\circ}\text{C}$ to prevent thermal degradation).
 - Weigh the residue.[3]
- Calculation:

References

- Synthesis & Extraction Context: Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid.
 - Source:
- Thiol Handling Standards: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties (Thioglycolic acid deriv)
 - Source:
- Solvent Properties: PubChem Compound Summary for N-cyclopropylacetamide (Fragment analysis).
 - Source:

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Sources

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